

Application Notes: R-1881 in Prostate Cancer Cell Line Research

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Compound of Interest

Compound Name: R-18893

Cat. No.: B1678701

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Introduction

R-1881, also known as Metribolone, is a potent, synthetic, and non-aromatizable androgen. Its primary utility in research stems from its high affinity and specific binding to the androgen receptor (AR). In the context of prostate cancer, where the AR signaling pathway is a critical driver of disease progression, R-1881 serves as an invaluable tool. It is widely used to mimic the effects of natural androgens like dihydrotestosterone (DHT) to study AR-mediated cellular processes, including gene expression, cell proliferation, and apoptosis.^{[1][2]} Its stability and potent agonist activity make it a standard reagent for activating the AR pathway in a controlled in vitro setting.

Mechanism of Action

R-1881 functions as a classic AR agonist. Upon entering the cell, it binds to the ligand-binding domain of the AR, which is predominantly located in the cytoplasm in an inactive state, complexed with heat shock proteins. Ligand binding induces a conformational change, leading to the dissociation of these chaperone proteins, receptor dimerization, and subsequent translocation into the nucleus.^[3] Within the nucleus, the AR-R1881 complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes, recruiting co-activators and initiating the transcription of androgen-regulated genes that control various cellular functions.^[4]

Applications in Prostate Cancer Cell Lines

The application of R-1881 is highly dependent on the AR status of the prostate cancer cell line being studied.

- **AR-Positive, Androgen-Sensitive** (e.g., LNCaP, VCaP, LAPC-4): In these cell lines, R-1881 is used to stimulate AR-dependent proliferation and induce the expression of canonical AR target genes such as Prostate-Specific Antigen (KLK3), TMPRSS2, and PSA.[\[1\]](#)[\[5\]](#)[\[6\]](#) These cells are foundational models for studying the mechanisms of androgen action and for screening potential AR antagonists. LNCaP cells, which harbor a T877A mutation in the AR, are particularly well-characterized for their response to R-1881.[\[7\]](#)
- **AR-Positive, Castration-Resistant** (e.g., C4-2, LNCaP-abl): These cell lines, often derived from androgen-sensitive parental lines, are used to model the progression to castration-resistant prostate cancer (CRPC). R-1881 is used to investigate the persistent or altered AR signaling in a low-androgen environment and to test therapies aimed at overcoming resistance.[\[8\]](#)[\[9\]](#)
- **AR-Negative** (e.g., PC-3, DU-145): These cell lines lack endogenous AR expression and are thus androgen-independent.[\[10\]](#)[\[11\]](#) They are primarily used as negative controls or are engineered to exogenously express wild-type or mutant AR. In such reconstituted systems, R-1881 is used to specifically study the function of the introduced receptor without interference from endogenous AR.[\[12\]](#)[\[13\]](#)

Quantitative Data Summary

Table 1: Common Applications of R-1881 in Prostate Cancer Cell Lines

| Cell Line | AR Status | Typical R-1881 Concentration | Common Applications & Observed Effects |
|-----------|--|--|---|
| LNCaP | Positive (T877A mutant) | 0.1 - 10 nM | Induction of AR target genes (e.g., PSA), biphasic effect on proliferation (stimulation at low conc., inhibition at high conc.). [1] [3] [14] |
| VCaP | Positive (Wild-Type, Amplified) | 0.1 - 10 nM | Strong induction of AR-regulated genes, proliferation studies in a model with high AR expression. [15] [16] [17] |
| LAPC-4 | Positive (Wild-Type) | 1 - 10 nM | Study of wild-type AR signaling, induction of AR target genes, and cell proliferation. [16] [18] |
| C4-2 | Positive (Androgen-independent subline of LNCaP) | 1 - 10 nM | Modeling castration-resistant prostate cancer, studying persistent AR signaling. [8] [19] |
| PC-3 | Negative (or very low) | 0.1 - 1 nM (in AR-transfected cells) | Used as a null background for studying exogenously expressed AR function. [10] [12] |
| DU-145 | Negative (or very low) | N/A (unless AR is expressed ectopically) | Negative control for AR signaling studies. [10] [11] |

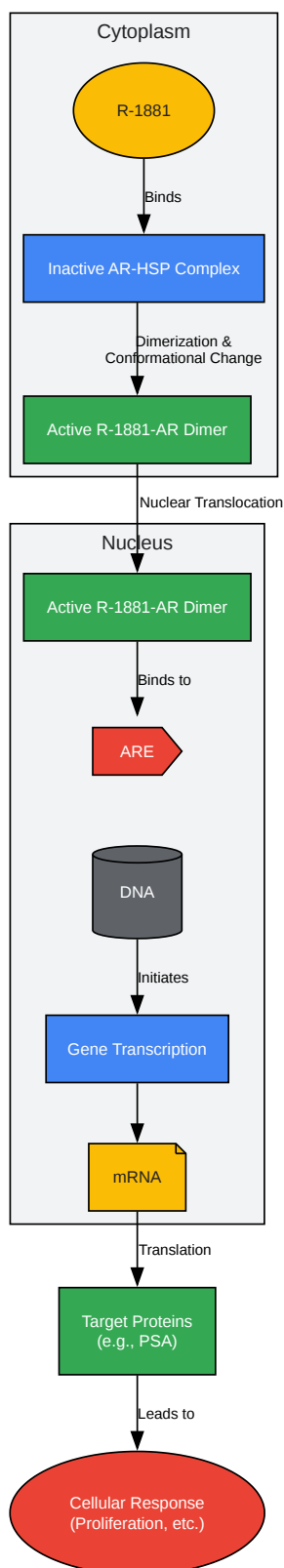
Table 2: R-1881 Induced Androgen-Regulated Gene Expression

| Cell Line | Gene Target | R-1881 Concentration | Treatment Time | Fold Induction (mRNA) |
|-----------|-------------|----------------------|----------------|-----------------------------|
| LNCaP | PSA (KLK3) | 1 nM | 24 hours | >10-fold |
| LNCaP | TMPRSS2 | 1 nM | 16 - 24 hours | >5-fold[6] |
| LNCaP | HSD3B1 | 1 nM | 24 - 120 hours | Significant increase[18] |
| LAPC-4 | PSA (KLK3) | 1 nM | 24 hours | Dose-dependent increase[16] |
| C4-2 | PSA (KLK3) | 0.01 - 10 nM | 16 hours | Dose-dependent increase[6] |

Table 3: Effects of R-1881 on Prostate Cancer Cell Proliferation

| Cell Line | R-1881 Concentration | Treatment Duration | Effect on Proliferation |
|------------------------|----------------------|--------------------|---|
| LNCaP | 0.1 nM | 4-6 days | ~50% increase in cell growth.[3] |
| LNCaP | 1 nM | 4-6 days | ~10% increase in cell growth.[3] |
| LNCaP | >1 nM | 5 days | Proliferation is less induced or inhibited compared to lower doses.[14] |
| LNCaP (104-R2 subline) | 0.1 - 10 nM | 96 hours | 45-57% inhibition of proliferation.[3] |
| VCaP | 0.1 nM | 4 days | Stimulation of cell growth.[15] |

Visualizations



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Caption: R-1881 activates the Androgen Receptor (AR) signaling pathway.



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Caption: Experimental workflow for analyzing the effects of R-1881.

Experimental Protocols

Protocol 1: General Cell Culture and Androgen Stimulation with R-1881

This protocol is optimized for LNCaP cells but can be adapted for other androgen-sensitive cell lines.

Materials:

- LNCaP cells (ATCC CRL-1740)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Charcoal/Dextran Stripped FBS (CDS-FBS)
- Penicillin-Streptomycin solution
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS), sterile
- R-1881 (Metribolone)
- Ethanol (70-100%), sterile
- Tissue culture dishes/flasks/plates

Procedure:

- Cell Maintenance: Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[\[7\]](#)
- Androgen Deprivation (Hormone Starvation):
 - To study the effects of R-1881, it is crucial to first remove endogenous androgens from the serum.
 - Plate cells at the desired density. After 24 hours (to allow for attachment), replace the standard growth medium with RPMI-1640 supplemented with 5-10% CDS-FBS.[\[8\]](#)[\[20\]](#)

- Culture the cells in this androgen-deprived medium for at least 48-72 hours before R-1881 treatment.[\[1\]](#)[\[21\]](#)
- Preparation of R-1881 Stock Solution:
 - Dissolve R-1881 powder in 70% ethanol to create a high-concentration stock solution (e.g., 2.5 mM).[\[7\]](#)
 - Store the stock solution at -20°C.
 - On the day of the experiment, prepare working solutions by performing serial dilutions in the appropriate cell culture medium (e.g., RPMI + 10% CDS-FBS). Prepare a vehicle control using the same final concentration of ethanol as in the R-1881 treatment groups (e.g., 0.01%).[\[1\]](#)
- R-1881 Treatment:
 - Remove the androgen-deprivation medium from the cells.
 - Add the medium containing the desired final concentration of R-1881 (e.g., 0.1 nM, 1 nM, 10 nM) or vehicle control.
 - Return the cells to the incubator for the desired treatment duration, which will vary depending on the downstream assay (e.g., 16-24h for qPCR, 48-72h for Western blot, 4-7 days for proliferation assays).[\[8\]](#)[\[15\]](#)

Protocol 2: Western Blot Analysis of AR and PSA

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer (4x or 2x)
- SDS-PAGE gels (e.g., 4-12% Bis-Tris)

- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-AR, anti-PSA, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Lysis: After R-1881 treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.[\[22\]](#)
- Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[\[22\]](#)
- Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[\[20\]](#)[\[22\]](#)
- SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-AR or anti-PSA, diluted in blocking buffer) overnight at 4°C.[\[22\]](#)
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.
- Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to the loading control (e.g., GAPDH).[22]

Protocol 3: Quantitative Real-Time PCR (qPCR) for Androgen-Regulated Genes

Materials:

- RNA extraction kit (e.g., RNeasy Kit)
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene (GAPDH, ACTB)
- qPCR instrument

Procedure:

- RNA Extraction: Following R-1881 treatment (typically 16-24 hours), lyse the cells directly in the culture dish and extract total RNA according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
- qPCR Reaction:
 - Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (for one gene per reaction), and diluted cDNA.
 - Run the reaction in a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

- **Data Analysis:** Determine the cycle threshold (Ct) values for each sample. Calculate the relative expression of target genes using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene and comparing the R-1881 treated samples to the vehicle-treated controls.[23]

Protocol 4: Cell Proliferation Assay (MTT)

Materials:

- 96-well tissue culture plates
- R-1881 and vehicle control media
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of medium.[24]
- **Androgen Deprivation and Treatment:** Perform androgen deprivation as described in Protocol 1. After 48 hours, replace the medium with 100 μ L of fresh medium containing various concentrations of R-1881 or vehicle control.
- **Incubation:** Incubate the plate for 4 to 7 days, as proliferation effects may take several days to become apparent.[14][15]
- **MTT Addition:** Add 10-20 μ L of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[25]
- **Solubilization:** Carefully remove the medium and add 100-150 μ L of solubilization solution to each well to dissolve the formazan crystals.[2][26]
- **Absorbance Reading:** Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at a wavelength of 570-590 nm using a microplate reader.[27]

- Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate the percentage of cell viability or proliferation relative to the vehicle control.

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